4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol
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Overview
Description
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using metal catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.
Scientific Research Applications
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)piperidine: This compound is similar in structure but lacks the additional methyl and hydroxyl groups.
4-Amino-2-methylbutan-2-ol: Another similar compound, differing by the absence of the piperidine ring.
Uniqueness
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is unique due to its combination of a piperidine ring with an amino and hydroxyl group, which provides a versatile scaffold for further chemical modifications and potential biological activities.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-amino-3-methyl-2-piperidin-4-ylbutan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(7-11)10(2,13)9-3-5-12-6-4-9/h8-9,12-13H,3-7,11H2,1-2H3 |
InChI Key |
NHRGGAJOVRFOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1CCNCC1)O |
Origin of Product |
United States |
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